Botulinum toxin G
Description
Properties
CAS No. |
107231-16-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Synonyms |
Botulinum toxin G |
Origin of Product |
United States |
Molecular Architecture of Botulinum Toxin G
Structural Organization of the Core Neurotoxin (BoNT/G)
The core neurotoxin, BoNT/G, is composed of two distinct polypeptide chains: the heavy chain (HC) and the light chain (LC). The HC has a molecular weight of approximately 100 kDa, while the LC is about 50 kDa wikipedia.orgmdpi.combiomolther.orgmdpi.com.
Heavy Chain (HC) Composition and Domains
The heavy chain of BoNT/G is responsible for neuronal cell targeting and facilitating the translocation of the light chain into the host cell cytosol mdpi.comuniprot.org. It is organized into two primary functional domains: the N-terminal translocation domain (HN) and the C-terminal receptor-binding domain (HC or RBD) mdpi.complos.orgnih.gov.
N-terminal Translocation Domain (HN)
The N-terminal translocation domain (HN) of the heavy chain, approximately 50 kDa in size, plays a critical role in the process of translocating the light chain across the endosomal membrane into the host cell cytosol mdpi.complos.orgnih.gov. Upon endocytosis of the toxin into the neuron, the acidic environment within the endosome triggers conformational changes in the HN domain uniprot.orgnih.govnih.gov. These changes are thought to lead to the formation of a channel or pore in the endosomal membrane, through which the light chain passes to gain access to the cytoplasm uniprot.orgplos.orgmdpi.com. A segment of the central translocation domain, referred to as the "belt," wraps around the light chain, potentially acting as an intramolecular chaperone and protecting the light chain's active site prior to translocation uniprot.orgplos.orgmdpi.combiorxiv.org.
C-terminal Receptor-Binding Domain (HC or RBD)
The C-terminal receptor-binding domain (HC or RBD) is responsible for the high-affinity and specific binding of BoNT/G to receptors on the surface of peripheral neuronal presynaptic membranes mdpi.commdpi.comuniprot.orgnih.gov. This domain is further divided into two subdomains: the N-terminus of the receptor-binding domain (N-RBD or HCN) and the C-terminus of the receptor-binding domain (C-RBD or HCC) mdpi.comuniprot.org. The RBD is crucial for the initial adherence of the toxin to the cell surface uniprot.org. BoNT/G, like BoNT/B, binds to host peripheral neuronal presynaptic membranes via synaptotagmins 1 and 2 (SYT1 and SYT2) mdpi.comuniprot.orgnih.gov. The toxin binds to the membrane-proximal extra-cytoplasmic region of SYT1 and SYT2, which is transiently exposed during exocytosis uniprot.org. The ganglioside-binding site is located at the C-terminal side of the heavy chain (HCC), and the SV2-binding site is also located in the HCC domain mdpi.com. While BoNT/G binds to synaptotagmins, it also interacts with gangliosides, specifically showing high affinity for the trisialoganglioside GT1b nih.gov. The interaction with both protein receptors (synaptotagmins) and gangliosides represents a dual-receptor binding mechanism crucial for productive toxin entry pnas.orgnih.govnih.gov.
Light Chain (LC) Structure and Catalytic Domain
The light chain (LC) of BoNT/G is a ~50 kDa polypeptide that functions as a zinc metalloprotease wikipedia.orgrndsystems.comnih.govplos.org. It is the catalytically active component of the neurotoxin wikipedia.org. After translocation into the eukaryotic host cytosol, the LC cleaves its target protein on synaptic vesicles, which for BoNT/G is synaptobrevin (VAMP) d-nb.infonih.govuniprot.org. This proteolytic activity inhibits the fusion of synaptic vesicles with the cytoplasmic membrane, thereby preventing neurotransmitter release uniprot.org. The crystal structure of BoNT/G-LC has been determined, revealing a C-terminal beta-sheet that is important for LC oligomerization and is distinct from those seen in other LC structures nih.govacs.orgnih.govacs.org. Structural comparisons with other LC serotypes highlight differences that are likely involved in substrate recognition nih.govnih.gov. The LC contains the molecular components necessary for substrate recognition and proteolysis nih.gov. It acts as a zinc endopeptidase that cleaves synaptobrevins-1, -2, and -3 uniprot.org. Specifically, it hydrolyzes the '81-Ala-|-Ala-82' bond of VAMP2 and likely equivalent sites in VAMP1 and VAMP3 uniprot.org.
Interchain Disulfide Bond and Non-covalent Interactions
The heavy chain and light chain of BoNT/G are held together by a single interchain disulfide bond and extensive non-covalent interactions wikipedia.orgnih.govelifesciences.orgpnas.orgacs.orgnih.govresearchgate.net. This disulfide bond is highly conserved among botulinum neurotoxins and is essential for the toxin's activity mdpi.comnih.gov. The disulfide bond is located between cysteine residues, for example, at positions 436 and 450 in the UniProt entry for Botulinum neurotoxin type G uniprot.org. Reduction of this disulfide bond occurs once the toxin is inside the cytosol, allowing the light chain to be released and exert its proteolytic activity elifesciences.orgbiomolther.orguniprot.org. The non-covalent interactions, along with the belt region of the heavy chain, also contribute to the stable association of the LC and HC pnas.orgnih.gov.
Composition and Assembly of the Progenitor Toxin Complex (PTC) for Botulinum Toxin G
Botulinum neurotoxins are naturally produced by Clostridium botulinum as high molecular weight progenitor toxin complexes (PTCs) nih.govnih.govplos.org. These complexes are composed of the neurotoxin itself (BoNT) and several non-toxic neurotoxin-associated proteins (NAPs) d-nb.infomdpi.comnih.govnih.gov. The PTCs play a crucial role in protecting the neurotoxin from the harsh environment of the gastrointestinal tract and facilitating its absorption nih.govnih.govresearchgate.net.
The composition of the NAPs can differ between botulinum toxin serotypes d-nb.info. For BoNT/G, the progenitor toxin complex consists of the botulinum neurotoxin G (BoNT/G), non-toxic non-hemagglutinin (NTNH), and hemagglutinin (HA) proteins d-nb.infonih.govresearchgate.net. Specifically, the HA components found in the BoNT/G complex include HA70, HA17, and HA33 d-nb.inforesearchgate.net. It was previously thought that HA33 might not be present in the BoNT/G complex, but research using mass spectrometry has confirmed its presence, indicating that the composition of the HA-positive progenitor toxin complexes is similar across serotypes d-nb.inforesearchgate.net.
The genes encoding the components of the BoNT/G toxin complex, including the neurotoxin, NTNH, and hemagglutinins, are closely linked and located on a plasmid in Clostridium botulinum type G, which is in contrast to the chromosomal location of these genes in other C. botulinum serotypes nih.gov.
The minimally functional PTC (M-PTC) is composed of BoNT and NTNH, forming a complex of approximately 300 kDa nih.govnih.govresearchgate.net. The larger complexes, such as the 16S and 19S forms found in some serotypes, are formed by the association of the M-PTC with HA proteins tandfonline.com. While type G is reported to produce an L toxin (larger complex), the specific size and detailed assembly of the BoNT/G progenitor toxin complex involving the HA proteins involve the association of BoNT/G and NTNH with HA70, HA17, and HA33 d-nb.inforesearchgate.nettandfonline.com. NTNH directly interacts with BoNT and helps shield it from the acidic environment of the gastrointestinal tract, while the HA proteins are involved in interacting with intestinal epithelial cells to facilitate absorption nih.govresearchgate.net.
Data Table: Core Neurotoxin Components
| Component | Molecular Weight (approx.) | Number of Chains | Key Domains/Regions | Primary Function |
| This compound | 150 kDa | 2 (Dichain) | Heavy Chain, Light Chain | Neurotransmitter release inhibition |
| Heavy Chain | 100 kDa | 1 | Translocation Domain (HN), Receptor-Binding Domain (HC/RBD) | Neuronal targeting, LC translocation |
| HN Domain | ~50 kDa | - | Belt region | Facilitates LC translocation across endosomal membrane, protects LC active site |
| HC/RBD Domain | ~50 kDa | - | N-RBD (HCN), C-RBD (HCC) | Neuronal receptor binding (Synaptotagmins, Gangliosides) |
| Light Chain | 50 kDa | 1 | Catalytic Domain (Zinc Metalloprotease) | Cleaves SNARE proteins (Synaptobrevin/VAMP) |
Data Table: Progenitor Toxin Complex (PTC) Components of BoNT/G
| Component | Molecular Weight (approx.) | Role in PTC |
| Botulinum Neurotoxin G (BoNT/G) | 150 kDa | Core neurotoxin |
| Non-toxic Non-hemagglutinin (NTNH) | ~140 kDa | Protects BoNT from GI environment, forms M-PTC with BoNT |
| Hemagglutinin (HA) Proteins | Varied | Facilitate intestinal absorption |
| HA70 | ~70 kDa | Component of HA complex |
| HA17 | ~17 kDa | Component of HA complex |
| HA33 | ~33 kDa | Component of HA complex |
Neurotoxin-Associated Proteins (NAPs) in BoNT/G Complexes
The progenitor toxin complexes of BoNT/G, similar to those of serotypes A, B, C, and D, contain four main neurotoxin-associated proteins. nih.govmdpi.comnih.gov These NAPs include the non-toxic nonhemagglutinin (NTNH) and three hemagglutinins (HAs): HA70, HA17, and HA33. nih.govmdpi.comnih.gov
Non-toxic nonhemagglutinin (NTNH) is a protein universally present in both HA-containing and OrfX-containing botulinum neurotoxin gene clusters. nih.govfrontiersin.org NTNH assembles with the botulinum neurotoxin (BoNT) molecule to form a minimally functional PTC (M-PTC), also referred to as the 12S toxin. nih.govnih.govnih.gov This association is crucial for protecting the BoNT from degradation by digestive proteases and the acidic environment encountered during oral ingestion. mdpi.comnih.govnih.gov NTNH forms a tight, inter-locked complex with BoNT, burying a large surface area, which contributes to their mutual protection. nih.gov
Hemagglutinin proteins are components found in the PTCs of several BoNT serotypes, including BoNT/G. nih.govnih.govmdpi.comnih.gov These proteins are known to exhibit hemagglutination activity, indicating their ability to bind to carbohydrates on cell surfaces. mdpi.com The HA components in BoNT/G complexes include HA70, HA17, and HA33. researchgate.netnih.govnih.gov While earlier studies suggested the absence of HA33 in the BoNT/G complex, more recent proteomic analysis has confirmed its presence along with HA70 and HA17. researchgate.netnih.govnih.gov
The HA proteins assemble into a complex that can associate with the M-PTC (BoNT and NTNH) to form the large PTC (L-PTC), also known as the 16S toxin. nih.govnih.gov In other serotypes like BoNT/A and B, the HA complex is a 12-subunit structure with a stoichiometry of 3:3:6 for HA70, HA17, and HA33, respectively, forming a ~470 kDa complex. nih.gov This HA complex is believed to facilitate the binding of the PTC to glycans on the surface of intestinal epithelial cells, potentially aiding in the toxin's absorption. nih.govnih.gov
Unlike the HA-containing gene clusters found in BoNT/G, some other botulinum neurotoxin serotypes, such as BoNT/E and F, possess an alternative gene cluster known as the orfX cluster. mdpi.comfrontiersin.orgrki.de This cluster contains genes for proteins designated OrfX1, OrfX2, OrfX3, and P47, instead of the HA genes. frontiersin.orgrki.de While the HA cluster is associated with BoNT/G, the orfX cluster is found in strains producing BoNT/A1-A4, A6-A8, E, F, X, and HA. rki.de
The functions of the proteins encoded by the orfX cluster (orfX1, orfX2, orfX3, and p47) are not fully understood, particularly in the context of BoNT/G which is associated with the HA cluster. frontiersin.orgrki.de However, research on serotypes containing the orfX cluster indicates that OrfX1 and OrfX2 can bind phosphatidylinositol lipids. mdpi.com OrfX2 and P47 have been shown to share structural similarity with proteins belonging to the tubular lipid-binding (TULIP) domain superfamily, suggesting potential roles in lipid binding. mdpi.comrki.de These proteins may potentially have functions similar to the HA proteins in facilitating the transit of the toxin across the intestinal barrier in the serotypes where the orfX cluster is present. mdpi.com The gene arrangement in orfX clusters typically includes orfX3-orfX2-orfX1-botR-p47-ntnh-bont. frontiersin.org
Supramolecular Organization of the BoNT/G PTC
The progenitor toxin complex of BoNT/G is classified as an HA-positive complex. nih.gov These complexes are large, multi-protein assemblies composed of the BoNT molecule and the associated NAPs. mgc.ac.cnnih.govplos.org The supramolecular organization of HA-positive PTCs, including BoNT/G, typically involves the association of the minimally functional complex (M-PTC), formed by BoNT and NTNH, with the complex formed by the hemagglutinin proteins (HA70, HA17, and HA33). nih.govnih.gov This assembly results in the formation of the large progenitor toxin complex (L-PTC). nih.govnih.gov
Protein Composition and Approximate Ratios in BoNT/G Progenitor Toxin Complex
| Protein Component | Approximate Weight Ratio (%) nih.gov | Approximate Molar Ratio nih.govnih.gov |
| BoNT/G | 30 | 1 |
| NTNH | 38 | 1 |
| HA70 | 28 | 2 |
| HA17 | 4 | 1 |
| HA33 | Not specified in this study | Present nih.gov |
Note: The molar ratio for HA33 in BoNT/G was not explicitly provided in the cited study on relative quantification, but its presence has been confirmed by mass spectrometry. nih.govnih.gov
Molecular Mechanism of Action of Botulinum Toxin G
Neuronal Binding and Receptor Recognition Pathways
The high affinity and specificity of BoNT/G for cholinergic neurons are achieved through a coordinated interaction with two distinct types of receptors on the neuronal membrane: specific proteins and gangliosides. This dual-receptor model is a common feature among botulinum neurotoxins and is essential for their potent neurotoxicity.
The entry of Botulinum Toxin G into neurons is predicated on the "double receptor" concept, which posits that the toxin requires interaction with both a ganglioside and a protein receptor to achieve productive binding and subsequent internalization. pnas.orgnih.govescholarship.orgresearchgate.netstanford.edu This model suggests a two-step process: an initial low-affinity binding to gangliosides concentrates the toxin on the neuronal surface, followed by a high-affinity interaction with a specific protein receptor that triggers endocytosis. escholarship.org For BoNT/G, this dual recognition is crucial for its high specificity and potency at the neuromuscular junction. nih.gov The binding to both receptor types is mediated by the C-terminal heavy chain domain (Hcc) of the toxin. pnas.orgresearchgate.net Studies have demonstrated that the binding to ganglioside and protein receptors occurs at adjacent but separate sites on the toxin molecule, and these interactions are synergistic. pnas.org Deactivation of either the ganglioside or the protein receptor binding site significantly impairs the toxin's activity, and a mutant with both sites deactivated lacks appreciable toxicity, substantiating the essential nature of the dual-receptor mechanism. pnas.org
BoNT/G utilizes the synaptic vesicle proteins Synaptotagmin (B1177969) I (SytI) and Synaptotagmin II (SytII) as its protein receptors. nih.govnih.govnih.gov These proteins are essential for Ca²⁺-triggered neurotransmitter release and possess a luminal domain that becomes exposed during synaptic vesicle exocytosis, allowing for interaction with the toxin. nih.gov The interaction between BoNT/G and the luminal domains of SytI and SytII has been confirmed through pull-down assays. nih.gov Peptides derived from the luminal domain of both SytI and SytII can effectively block the neurotoxicity of BoNT/G in phrenic nerve preparations, highlighting the critical role of this interaction. nih.gov
While BoNT/G can bind to both SytI and SytII, there are nuances in its interaction with these two isoforms. Some studies suggest that BoNT/G binds similarly to both SytI and SytII. nih.gov However, other research indicates a potential preference. For instance, isothermal titration calorimetry analysis has shown that BoNT/G has the highest affinity for human Syt-I. diva-portal.orgharvard.edulu.se In contrast to BoNT/B, which shows a strong preference for SytII, the binding of BoNT/G to SytI and SytII appears to be more comparable, although differences in binding affinities have been reported. nih.gov Interestingly, the interaction of BoNT/G with both SytI and SytII has been found to be independent of the presence of gangliosides, which is a distinguishing feature compared to BoNT/B's interaction with SytI. nih.govnih.govresearchgate.net
| BoNT Serotype | Protein Receptor(s) | Ganglioside Dependence for SytI Binding | Relative Affinity |
|---|---|---|---|
| BoNT/G | SytI, SytII | Independent | High affinity for human SytI |
| BoNT/B | SytI, SytII | Dependent | Higher affinity for SytII than SytI |
The binding site for Synaptotagmin on BoNT/G is located within the C-terminal domain of the heavy chain (Hcc). pnas.orgresearchgate.netnih.gov This site is a shallow pocket situated at the tip of the Hcc domain. pnas.orgresearchgate.net Structural analyses and mutagenesis studies have identified specific amino acid residues within this pocket that are critical for the interaction with SytI and SytII. pnas.org This binding pocket is adjacent to, but distinct from, the ganglioside binding site. pnas.org Although BoNT/G and BoNT/B share the same protein receptors, the precise residues involved in the interaction with Synaptotagmin differ between the two serotypes, suggesting a divergent evolution of their binding mechanisms. nih.gov A conserved hydrophobic groove is a key feature of the Synaptotagmin binding site in both BoNT/B and BoNT/G. nih.gov
| Toxin Domain | Receptor | Binding Site Location | Key Structural Feature |
|---|---|---|---|
| Hcc | Synaptotagmin I/II | Pocket at the tip of the domain | Conserved hydrophobic groove |
| Hcc | Ganglioside | Adjacent to the protein receptor site | SxWY motif |
In addition to protein receptors, gangliosides are essential for the efficient binding of BoNT/G to neuronal cells. nih.gov Gangliosides are glycosphingolipids that are abundant in the outer leaflet of neuronal membranes and act as initial attachment sites for the toxin. pnas.orgescholarship.orgresearchgate.net BoNT/G, like other BoNTs, shows a preference for complex gangliosides such as those in the G1b series, with a high affinity for GT1b. nih.gov The interaction with gangliosides is thought to facilitate the subsequent high-affinity binding to the protein receptor. nih.gov
The binding of BoNT/G to gangliosides is mediated by a conserved ganglioside binding motif, characterized by the amino acid sequence SxWY. nih.gov This motif forms a pocket within the Hcc domain that accommodates the carbohydrate portion of the ganglioside. pnas.org While the core structure of this motif is conserved among several BoNT serotypes, including BoNT/A and BoNT/B, there are subtle differences in the surrounding residues in BoNT/G. These variations may account for a potentially reduced affinity for gangliosides compared to other serotypes. nih.gov
Ganglioside Binding and Lipid Interactions
Role of Hydrophobic HC Loop in Lipid Bilayer Insertion and Binding Avidity
The high toxicity of this compound is in part mediated by its high-avidity binding to specific receptors on the presynaptic membrane. This binding is a tripartite interaction involving polysialogangliosides, synaptic vesicle proteins, and a distinct hydrophobic loop within the C-terminal heavy chain (HC) domain. nih.govnih.gov This exposed hydrophobic loop is a pronounced feature in serotypes such as BoNT/G that utilize synaptotagmin as a protein receptor. nih.govnih.gov
Research has demonstrated that this HC loop is a critical component of the tripartite receptor recognition complex. nih.govnih.gov The insertion of this loop into the lipid bilayer of the presynaptic membrane plays a crucial role in stabilizing the toxin-receptor interaction. nih.govnih.gov Thermodynamic analyses have revealed that this insertion compensates for the significant entropic penalty that arises from the dual-receptor binding, thereby facilitating a stable and high-affinity interaction. nih.gov This ternary interaction between the toxin's protein components, gangliosides, and the lipid membrane is essential for the potent neurotoxicity of BoNT/G. nih.gov Studies utilizing surface plasmon resonance have shown that the insertion of the HC loop into the lipid bilayer is a key factor in overcoming the entropic penalty associated with dual-receptor binding. nih.govnih.gov
Table 1: Key Molecular Interactions in this compound Binding
| Interacting Molecule | Role in Binding | Key Findings |
|---|---|---|
| Polysialogangliosides | Primary receptor binding | Initiates the binding process and contributes to the specificity of the toxin for neuronal cells. |
| Synaptotagmin | Protein receptor binding | Acts as a co-receptor, enhancing the binding affinity and specificity of the toxin. |
| Hydrophobic HC Loop | Lipid bilayer insertion and binding avidity | Inserts into the lipid membrane, compensating for the entropic penalty of dual-receptor binding and ensuring high-avidity interaction. nih.govnih.gov |
Cellular Internalization and Endosomal Translocation
Following binding to its receptors on the neuronal surface, this compound is internalized into the neuron via receptor-mediated endocytosis. researchgate.netwikipedia.org This process involves the invagination of the cell membrane to form an endocytic vesicle containing the toxin. Once inside the neuron, the toxin is trafficked within this endosomal compartment.
The translocation of the toxin's light chain (LC) from the endosome into the cytosol is a critical step that is dependent on the acidic environment of the endosome. elifesciences.orgelifesciences.org As the endosome matures, its internal pH decreases due to the action of proton pumps. This acidification triggers a conformational change in the BoNT/G molecule, which is essential for the subsequent steps of translocation. elifesciences.orgelifesciences.org The low pH environment facilitates the insertion of the heavy chain's translocation domain into the endosomal membrane. nih.gov
The N-terminal domain of the heavy chain (HN domain) is responsible for forming a pore or channel through the endosomal membrane. nih.gov The acidic pH within the endosome induces a conformational change in the HN domain, exposing hydrophobic regions that can insert into the lipid bilayer of the endosomal membrane. nih.gov This insertion leads to the formation of a protein-conducting channel. nih.gov It is through this channel that the catalytic light chain is thought to be translocated from the endosome into the cytoplasm of the neuron. elifesciences.orgnih.gov
Intracellular Light Chain (LC) Release and Proteolytic Activity
Once the light chain is translocated into the cytosol, it must be released from the heavy chain to exert its enzymatic activity. This release is followed by the specific cleavage of a target protein, leading to the blockade of neurotransmitter release.
The light chain and heavy chain of this compound are linked by a single disulfide bond. nih.govnih.gov For the light chain to become active, this disulfide bond must be reduced. nih.govnih.gov This reduction is thought to be mediated by the thioredoxin reductase-thioredoxin system present in the cytosol of the neuron. nih.gov The cleavage of this bond allows the light chain to be released from the heavy chain, unmasking its catalytic site. nih.gov
The light chain of this compound functions as a zinc-dependent endopeptidase. nih.govnih.gov It contains a catalytic zinc ion that is essential for its proteolytic activity. nih.gov The light chain of BoNT/G specifically targets and cleaves vesicle-associated membrane protein (VAMP), also known as synaptobrevin. nih.govnih.gov VAMP is a key component of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which is required for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. nih.govwikipedia.org By cleaving VAMP, BoNT/G prevents the formation of the SNARE complex, thereby inhibiting the release of acetylcholine (B1216132) at the neuromuscular junction. nih.govnih.gov
Table 2: Intracellular Events in this compound Action
| Step | Key Molecule/Process | Function |
|---|---|---|
| Translocation | HN Domain, pH gradient | The acidic environment of the endosome triggers a conformational change in the HN domain, leading to the formation of a pore in the endosomal membrane for LC translocation. elifesciences.orgelifesciences.orgnih.gov |
| LC Release | Interchain disulfide bond reduction | The disulfide bond linking the LC and HC is reduced by the cytosolic thioredoxin reductase-thioredoxin system, releasing the active LC. nih.govnih.gov |
| Proteolytic Activity | Light Chain (Zinc-dependent endopeptidase) | The LC cleaves VAMP/synaptobrevin, a crucial component of the SNARE complex, thereby inhibiting neurotransmitter release. nih.govnih.govnih.gov |
Specific Cleavage of SNARE Proteins by BoNT/G
Botulinum neurotoxin serotype G (BoNT/G) functions as a zinc-dependent endopeptidase with high specificity for its protein targets within the presynaptic nerve terminal. nih.gov Its catalytic activity is directed against key components of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. sweathelp.orgresearchgate.net The light chain of the toxin is a metalloprotease that requires a zinc ion for its enzymatic function. wikipedia.orgpnas.org This proteolytic action is highly specific, targeting the vesicle-associated membrane protein (VAMP), also known as synaptobrevin. nih.govsweathelp.orgresearchgate.net The cleavage of VAMP is contingent upon the reduction of a single interchain disulfide bond that links the toxin's light and heavy chains. nih.gov
Cleavage of Synaptobrevin 2 (VAMP 2)
The primary substrate for the proteolytic activity of BoNT/G within neurons is Synaptobrevin 2, a SNARE protein integral to the membrane of synaptic vesicles. researchgate.netpnas.org VAMP2 plays a critical role as a v-SNARE (vesicle SNARE) in the process of neuroexocytosis. nih.gov BoNT/G specifically recognizes and cleaves this protein, which is a crucial step in its mechanism of inhibiting neurotransmitter release. pnas.orgnih.gov The interaction between BoNT/G's light chain and VAMP2 involves recognition sites that are distant from the actual cleavage point, ensuring high substrate specificity. pnas.orgnih.gov
Cleavage of VAMP1 and VAMP3
In addition to VAMP2, BoNT/G demonstrates activity against other isoforms of the VAMP family. Research indicates that the two primary neuronal VAMP isoforms are cleaved by BoNT/G at comparable rates. nih.gov While VAMP2 is a well-established target, the toxin also acts on VAMP1. A related mosaic serotype, BoNT/DC, which shares targeting mechanisms with BoNT/G, has been shown to cleave VAMP1, VAMP2, and VAMP3. nih.gov This suggests a broader range of activity against VAMP isoforms, disrupting vesicular trafficking in various cell types. nih.gov
| Substrate Protein | Protein Family | Cleavage Status | Reference |
|---|---|---|---|
| Synaptobrevin 2 (VAMP 2) | Vesicle-Associated Membrane Protein (VAMP) / v-SNARE | Cleaved | researchgate.netpnas.org |
| VAMP1 | Vesicle-Associated Membrane Protein (VAMP) / v-SNARE | Cleaved | nih.govnih.gov |
| VAMP3 (Cellubrevin) | Vesicle-Associated Membrane Protein (VAMP) / v-SNARE | Cleaved by related serotypes (e.g., BoNT/DC) | nih.govnih.govresearchgate.net |
Precise Cleavage Site (e.g., Ala-|-Ala bond)
The proteolytic action of BoNT/G is characterized by its precision. It hydrolyzes a single, specific peptide bond within the VAMP/synaptobrevin sequence. nih.govkhanacademy.org This cleavage occurs between two adjacent alanine residues, specifically at the Ala-Ala bond. nih.gov This cleavage site is unique among the different serotypes of botulinum neurotoxins, highlighting the distinct substrate recognition and catalytic mechanism of BoNT/G. nih.gov
Functional Consequences at the Presynaptic Terminal (Molecular and Cellular Level)
Inhibition of Synaptic Vesicle Fusion and Neurotransmitter Release
The enzymatic cleavage of VAMP by BoNT/G has profound functional consequences at the presynaptic terminal. By targeting this essential v-SNARE, the toxin effectively prevents the fusion of synaptic vesicles with the presynaptic plasma membrane. wikipedia.orgwikipedia.org This fusion event is the final, critical step in the process of exocytosis, which allows for the release of neurotransmitters, such as acetylcholine, into the synaptic cleft. wikipedia.orgresearchgate.net Consequently, the proteolysis of VAMP leads to a potent blockade of neurotransmitter release. sweathelp.orgportlandpress.com This inhibition of neuroexocytosis is the direct cause of the flaccid paralysis characteristic of botulism. wikipedia.orgnih.gov
Molecular Disruption of the SNARE Complex
At the molecular level, the cleavage of VAMP by BoNT/G causes a fundamental disruption of the SNARE complex. sweathelp.orgwikipedia.org This complex is a four-alpha-helix bundle formed by the interaction of VAMP on the synaptic vesicle with two t-SNAREs (target SNAREs), SNAP-25 and Syntaxin (B1175090), located on the presynaptic membrane. sweathelp.orgnih.gov The assembly of this highly stable complex is believed to generate the force necessary to overcome the energy barrier for membrane fusion. nih.govnih.gov By cleaving VAMP, BoNT/G removes a critical component of this machinery. sweathelp.orgresearchgate.net The truncated VAMP is no longer capable of properly assembling into the SNARE complex, thereby preventing the "zippering" action that draws the vesicle and plasma membranes into close apposition for fusion. nih.gov This molecular sabotage of the SNARE complex effectively halts the entire process of synaptic vesicle exocytosis. portlandpress.comnih.gov
| Action | Target | Consequence | Reference |
|---|---|---|---|
| Proteolytic Cleavage | VAMP/Synaptobrevin (at Ala-Ala bond) | Truncation of the v-SNARE protein. | nih.govsweathelp.org |
| SNARE Complex Disruption | Ternary SNARE Complex (VAMP, SNAP-25, Syntaxin) | Prevents the formation of the stable four-helix bundle required for membrane fusion. | wikipedia.orgnih.govnih.gov |
| Inhibition of Exocytosis | Synaptic Vesicle Fusion | Blocks the release of neurotransmitters (e.g., acetylcholine) into the synaptic cleft. | wikipedia.orgportlandpress.comnih.gov |
Molecular Role of Neurotoxin-Associated Proteins (NAPs) in Oral Efficacy
Botulinum neurotoxins, including serotype G, are produced as large protein complexes. These complexes consist of the neurotoxin itself and a group of non-toxic NAPs. The two primary types of gene clusters that encode for these complexes are the hemagglutinin (HA) cluster and the OrfX cluster. asm.org BoNT/G is known to be associated with the HA gene cluster, which also includes serotypes A, B, C, and D. asm.orgnih.gov These NAPs are crucial for the toxin's oral potency, increasing it by hundreds to thousands of times compared to the neurotoxin alone. nih.govplos.org The NAPs fulfill this role through two main functions: protecting the neurotoxin from the hostile conditions of the gut and facilitating its absorption across the intestinal wall. plos.orgnih.gov
Protection of Neurotoxin in Harsh Gastrointestinal Environments
The gastrointestinal tract presents a formidable challenge to the integrity of protein-based toxins due to its acidic pH and the presence of digestive proteases. The NAPs form a complex with BoNT/G, effectively shielding it from these denaturing and degradative forces. nih.govtandfonline.comresearchgate.net This protective casing ensures that the neurotoxin remains structurally intact and functional until it can be absorbed into the bloodstream. researchgate.net The non-toxic non-hemagglutinin (NTNHA) protein, a core component of the complex, plays a significant role in this protective function. nih.gov The entire progenitor toxin complex is designed to withstand the harsh journey through the stomach and intestines, a critical first step in foodborne botulism. plos.org
Facilitation of Trans-epithelial Delivery via Host Interactions
Beyond protection, NAPs actively participate in the transport of the BoNT/G complex across the intestinal epithelial barrier. This is a critical step for the toxin to enter the systemic circulation and reach the neuromuscular junctions. nih.govnih.gov The HA proteins within the complex are instrumental in this process, mediating the interaction with the host's intestinal cells. nih.gov
The hemagglutinin components of the BoNT complex possess carbohydrate-binding properties. nih.govtandfonline.com These HAs can recognize and bind to specific glycan structures present on the surface of intestinal epithelial cells. nih.gov This binding concentrates the toxin complex on the cell surface, which is the initial step for its subsequent uptake and transport across the intestinal lining. nih.gov While the specific glycan interactions for BoNT/G have not been detailed as extensively as for other serotypes like BoNT/A, the presence of the HA cluster suggests a similar mechanism of action.
A key strategy employed by the HA proteins of some BoNT serotypes is the direct interaction with E-cadherin, a crucial protein for maintaining the integrity of the tight junctions between intestinal epithelial cells. nih.govtandfonline.com By binding to E-cadherin, the HA complex can disrupt these cell-to-cell adhesions, effectively creating a paracellular pathway for the toxin to cross the epithelial barrier. nih.gov This mechanism allows the large toxin complex to bypass the need for transcytosis through the cells themselves. While this interaction has been well-documented for serotypes like A and B, specific studies on BoNT/G are limited. However, the shared HA machinery strongly implies a conserved mechanism. The interaction between HA and E-cadherin has been shown to be species-specific, which may correlate with the epidemiology of botulism. nih.govtandfonline.com
OrfX2 as a Molecular Switch for Complex Formation
The OrfX gene cluster represents an alternative set of NAPs found in some BoNT serotypes, such as E and F, as well as certain subtypes of A. asm.orgfrontiersin.org This cluster includes genes encoding for proteins OrfX1, OrfX2, and OrfX3. nih.gov Recent research on a BoNT/E1-producing strain has revealed the crystal structures of these proteins and provided insights into their function. nih.gov Notably, OrfX2 has been identified as a "molecular switch". rki.de Upon activation by host digestive enzymes, OrfX2 can form a complex with the NTNH-BoNT core, a process that is crucial for enhancing oral toxicity. rki.dercsb.orgresearchgate.netpdbj.org However, current evidence indicates that the orfX gene cluster is not associated with BoNT/G, which instead utilizes the HA gene cluster. asm.orgresearchgate.net Therefore, the role of OrfX2 as a molecular switch is not considered a mechanism relevant to the oral efficacy of this compound.
Interactive Data Table: Neurotoxin-Associated Protein Clusters in Clostridium botulinum
| Serotype | Associated Gene Cluster | Key Protein Components | Function in Oral Toxicity |
| A1, B, C, D, G | HA Cluster | NTNHA, HA17, HA33, HA70 | Protection, Glycan Binding, E-cadherin Interaction |
| A2, A3, A4, E, F | OrfX Cluster | NTNHA, OrfX1, OrfX2, OrfX3, P47 | Protection, Oral Toxicity Enhancement (OrfX2 as a molecular switch) |
Genetics, Genomics, and Biosynthesis of Botulinum Toxin G
Genomic Localization and Gene Organization
The genes responsible for producing BoNT/G and its associated proteins are organized into a specific cluster, the location and arrangement of which are key to its expression and stability.
Chromosomal versus Plasmid-Borne bont Genes
A notable characteristic of the bont/G gene is its localization on a large plasmid rather than the chromosome. researchgate.netnih.govnih.gov In C. argentinense strain 2740, the bont/G gene cluster is found on a 140,070 base-pair plasmid designated pCAG. nih.gov While the presence of bont genes on mobile elements like plasmids is a key factor in the diversity of neurotoxigenic clostridia, it is the predominant location for bont/G. researchgate.netosti.gov Studies have shown that in all seven sequenced C. argentinense genomes, the bont genes are located on plasmids. nih.gov However, in at least one of these genomes, there is evidence of a plasmid containing the bont gene cluster being integrated into the chromosome, a mechanism that provides greater genetic stability. nih.govnih.govresearchgate.net
Neurotoxin Gene Cluster (NGC) Arrangement in BoNT/G-Producing Strains
The bont/G gene is part of a larger neurotoxin gene cluster (NGC). The arrangement of genes within this cluster is critical for the formation of the progenitor toxin complex, which protects the neurotoxin. Two primary types of NGCs have been identified in Clostridium species: the hemagglutinin (HA) cluster and the OrfX cluster. nih.govosti.gov The BoNT/G gene cluster is of the HA type. asm.org This arrangement shows high similarity in DNA sequence and gene organization to other bont gene clusters of the HA type. nih.govresearchgate.net
Association with Nontoxic Neurotoxin-Associated Protein (NTNH) and Hemagglutinin Genes
The HA gene cluster in BoNT/G-producing strains contains the genes for the neurotoxin itself, the nontoxic nonhemagglutinin (NTNH) protein, and a suite of hemagglutinin (HA) proteins. asm.orgmdpi.com The ntnh gene is consistently found upstream of the bont gene in all serotypes. nih.govnih.gov The NTNH protein forms a complex with BoNT, which is essential for protecting the neurotoxin from the harsh conditions of the gastrointestinal tract. nih.govresearchgate.net The HA genes, typically organized in an operon, include ha70, ha17, and ha33. plos.org These HA proteins are also part of the progenitor toxin complex and are believed to facilitate toxin absorption during oral intoxication. mdpi.compnas.org
OrfX Gene Cluster (OrfX1, OrfX2, OrfX3, P47)
While the BoNT/G cluster is of the HA type, it is important to understand the alternative OrfX cluster for context within the Clostridium genus. The OrfX cluster, found in strains producing BoNT serotypes A (subtypes A1-A4), E, and F, lacks the HA genes. asm.org Instead, it contains a different set of associated genes: orfX1, orfX2, orfX3, and p47. nih.govnih.gov The functions of the OrfX proteins are not as well understood as the HA proteins, but they are also considered neurotoxin-associated proteins (NAPs) that may play a role in the formation and stability of the progenitor toxin complex. nih.govnih.govresearchgate.net Structural studies have shown that OrfX2 and P47 belong to the TULIP protein superfamily, which is often involved in lipid binding. nih.govscilifelab.se
Table 1: Comparison of Neurotoxin Gene Cluster Types
| Feature | HA Gene Cluster (e.g., BoNT/G) | OrfX Gene Cluster (e.g., BoNT/A2, E, F) |
|---|---|---|
| Associated Genes | ntnh, ha70, ha17, ha33, botR | ntnh, p47, orfX1, orfX2, orfX3, botR |
| Function of NAPs | Protects neurotoxin, facilitates intestinal absorption. | Believed to be involved in toxin stability and pathogenesis. |
| Serotypes | A1, A5, B, C, D, G | A1-A4, E, F, X |
Genetic Diversity and Conservation of bont/G Genes
The genetic sequence of the bont/G gene exhibits unique characteristics when compared to other bont serotypes.
High Conservation of BoNT/G Gene Sequence
A remarkable feature of the bont/G gene is its high degree of conservation. Unlike other serotypes such as A, B, and E, which show significant sequence variation leading to the classification of numerous subtypes, no toxin subtypes have been identified for BoNT/G. nih.govsemanticscholar.orgmdpi.com This high level of conservation suggests a distinct evolutionary pressure or a more recent emergence compared to other serotypes. Comparative alignment of the BoNT/G protein sequence shows the highest relatedness to BoNT/B (approximately 58% amino acid identity), while its similarity to other BoNT serotypes and Tetanus toxin is significantly lower, ranging from 35-42%. nih.gov
Absence of Known Subtypes for BoNT/G
Unlike several other botulinum neurotoxin serotypes, such as A, B, E, and F, which have multiple identified subtypes based on variations in their amino acid sequences, there are currently no known subtypes for BoNT/G. mdpi.comnih.govnih.gov Sequencing efforts have confirmed the distinctiveness of the seven primary serotypes (A-G), with amino acid differences between them ranging from 37.2% to 69.6%. nih.gov While extensive research has led to the identification and classification of numerous subtypes for other serotypes, BoNT/G remains represented by a single, uniform sequence. mdpi.comnih.gov This lack of identified subtypes may be partly attributable to the fact that BoNT/G is the least studied of the seven serotypes. cdc.gov
Transcriptional and Translational Regulation of Toxin Gene Expression
The expression of the bont/G gene is a highly regulated process, influenced by a variety of genetic and environmental factors. The synthesis of the toxin is typically growth phase-dependent, with transcription of the neurotoxin gene cluster increasing during the exponential growth phase and peaking at the transition from the late-exponential to the early-stationary phase before declining sharply. nih.govresearchgate.net This temporal expression suggests a sophisticated control mechanism that coordinates toxin production with the bacterial life cycle. researchgate.net
The transcriptional regulation of the bont gene cluster is controlled by specific promoter regions and conserved sequence motifs. In orfX-type toxin gene clusters, like the one associated with BoNT/G, a highly conserved -35 promoter element, TTTACA, has been identified. researchgate.net This sequence is recognized by a class of regulatory proteins related to TcdR, an alternative sigma factor. researchgate.net Furthermore, studies on other bont gene clusters have identified two highly conserved motifs, 5'-ATTTTagGTTTACAAAA-3' and 5'-ATGTTATATgTaA-3', which are separated by 12 base pairs and span the putative -35 and -10 promoter regions. nih.gov Homologous sequences are found in a similar position in the gene loci for tetanus toxin and other botulinum toxin types, suggesting these motifs are crucial for the coordinated expression of the toxin complex components across different clostridial strains, including those that produce BoNT/G. nih.gov
| Regulatory Element | Consensus Sequence | Putative Function | Associated Toxin Gene Clusters |
| -35 Promoter Element | TTTACA | Recognition by TcdR-related regulatory proteins | orfX-type clusters (including BoNT/G) |
| Putative -35 Motif | 5'-ATTTTagGTTTACAAAA-3' | Coordinated expression of toxin complex | Types A, C, D, G, Tetanus |
| Putative -10 Motif | 5'-ATGTTATATgTaA-3' | Coordinated expression of toxin complex | Types A, C, D, G, Tetanus |
This table summarizes key promoter and regulatory motifs involved in the expression of botulinum toxin genes.
Horizontal Gene Transfer and Evolutionary Acquisition of bont Genes
The diversity and distribution of botulinum neurotoxin genes among different Clostridium species are largely the result of horizontal gene transfer (HGT). nih.govnih.gov The bont gene cluster is considered a mobile genetic element that can be transferred between strains and even across species boundaries. nih.govsciencedaily.com This transfer is often mediated by plasmids and transposons. nih.govnih.gov
Specifically, the bont/G gene is located on a large plasmid, which facilitates its potential for horizontal transfer. pnas.org The presence of bont genes on mobile elements like plasmids explains why genetically diverse bacteria can produce the same neurotoxin type, and why some strains can produce more than one type of toxin. nih.govresearchgate.net
From an evolutionary perspective, BoNTs are thought to have evolved from a precursor family of non-neurospecific toxins. oup.comresearchgate.net A key evolutionary step was the formation of the bont gene cluster, which includes the gene for the non-toxic non-hemagglutinin (NTNH) protein, found in synteny with the bont gene. oup.com The acquisition of flanking genes, either the ha genes or the orfX genes, was another critical innovation. oup.com Phylogenetic analysis places Tetanus neurotoxin (TeNT) within the same evolutionary clade as BoNT/B and BoNT/G, suggesting a common ancestor. oup.com It is hypothesized that the TeNT lineage subsequently lost the associated non-toxic proteins (like NTNH and OrfX/HA) that are characteristic of the botulinum toxin complexes. oup.com The movement of these gene clusters via mobile genetic elements has driven the diversification and spread of botulinum neurotoxins throughout the clostridia. frontiersin.orgnih.gov
| Genetic Element | Role in BoNT/G Genetics and Evolution |
| Plasmid | Carries the bont/G gene cluster, facilitating horizontal gene transfer. pnas.org |
| Transposons / IS elements | Flank many bont gene clusters, suggesting a role in their mobilization and transfer. nih.gov |
| orfX gene cluster | Associated with the bont/G gene; proteins may have a regulatory or functional role. nih.govhelsinki.fi |
| ntnh gene | Encodes the NTNH protein, a key component of the toxin complex, and is evolutionarily linked to the bont gene. oup.com |
This table outlines the key genetic elements involved in the mobility and evolution of the bont/G gene.
Structural Biology of Botulinum Toxin G
High-Resolution Crystal Structures of Botulinum Toxin G Components
High-resolution crystal structures have been instrumental in elucidating the molecular architecture of BoNT/G and its individual domains.
Crystal Structure of the this compound Light Chain (BoNT/G-LC)
The crystal structure of BoNT/G-LC shows a homodimer formed through crystallographic symmetry, mediated by mostly hydrophobic interactions involving β-strands β10 and β11, the 250 loop, and the C-terminal β-strands β14 of each subunit nih.govacs.org. Additional interactions occur around α-helix α5 and the 370 loop acs.org. This dimerization is non-covalent acs.org.
Crystal Structure of the this compound Heavy Chain Receptor Binding Domain (Hc/G)
The crystal structure of the BoNT/G binding domain (Hc/G), comprising residues 868-1297, has been determined at 1.9 Å resolution nih.govrcsb.orgrcsb.org. This domain is responsible for the high affinity and specificity of the toxin's binding to neuronal membranes nih.gov. The Hc/G domain is divided into two subdomains: the N-terminal subdomain (Hcn), composed of residues 868-1073, and the C-terminal subdomain (Hcc), composed of residues 1089-1297 nih.gov. The Hcn subdomain is characterized by an all β-sheet jelly roll barrel fold, with an unknown function nih.gov. The Hcc subdomain contains a β-trefoil motif and harbors the binding sites for gangliosides and protein receptors nih.gov.
The structure of Hc/G shares similarities with the Hc/B structure nih.gov.
Structural Insights into Progenitor Toxin Complex (PTC) Assembly
Botulinum neurotoxins are naturally produced as high molecular weight progenitor toxin complexes (PTCs) nih.gov. These complexes are composed of the neurotoxin and several non-toxic neurotoxin-associated proteins (NAPs), which protect the toxin and facilitate its absorption nih.govmdpi.com. While the crystal structure of the BoNT/G progenitor toxin complex specifically was not found in the search results, insights into PTC assembly have been gained from studies of other serotypes, such as BoNT/A and BoNT/E nih.govosti.govresearchgate.netplos.org.
The minimally functional PTC (M-PTC) is typically composed of the BoNT (~150 kDa) and a non-toxic non-hemagglutinin (NTNH) protein (~140 kDa) nih.gov. Larger complexes can include hemagglutinin (HA) proteins nih.govmdpi.complos.org. Studies on BoNT/E and BoNT/A PTCs suggest that the complex exists as a tight, interlocked heterodimer of BoNT and NTNH osti.govplos.org. The assembly involves interactions at the interface between BoNT and NAPs, often involving acidic clusters osti.gov. The general architecture of M-PTCs across different serotypes is suggested to be similar, although the neurotoxins might adopt different conformations when released from the complex osti.gov.
Detailed Analysis of Ligand and Receptor Binding Interfaces
BoNT/G targets neuronal cells through a dual-receptor mechanism involving interactions with both protein receptors and gangliosides on the cell surface nih.govrcsb.orgnih.gov.
Structural Basis of Synaptotagmin (B1177969) Recognition
BoNT/G, along with BoNT/B, utilizes synaptotagmin (Syt) I and II as protein receptors nih.govrcsb.orgnih.govacs.orgpnas.org. These are synaptic vesicle membrane proteins nih.gov. The binding site for synaptotagmin is located within the Hcc subdomain of the heavy chain nih.govpnas.org.
The Syt binding site in BoNT/G has a conserved hydrophobic plateau centrally located in the proposed protein receptor binding interface, involving residues such as Tyr1189, Phe1202, Ala1204, Pro1205, and Phe1212 nih.govrcsb.org. Although BoNT/G and BoNT/B both bind Syt-I/II, the precise means of binding appear surprisingly divergent nih.govrcsb.org. Only 5 of the 14 residues important for BoNT/B binding to Syt-II are conserved in BoNT/G nih.govrcsb.org. Mutational studies have shown that substitutions in Syt-II that strongly reduced BoNT/B binding had little effect on BoNT/G binding nih.govrcsb.org. Reciprocal mutations in BoNT/G (Y1186W and L1191Y) increased its binding affinity for synaptotagmin to a level similar to that of BoNT/B, suggesting a similar synaptotagmin-bound state nih.govacs.org. Molecular modeling suggests a reduced length and/or a bend in the C-terminal part of the synaptotagmin helix upon contact with BoNT/G compared to BoNT/B nih.govacs.org.
BoNT/G has been shown to bind Syt-I in a ganglioside-independent manner nih.gov.
Ganglioside Interaction Sites
Botulinum neurotoxins, except for BoNT/D, are known to interact with gangliosides nih.gov. BoNT/G binds gangliosides, specifically showing affinity for GD1a and gangliosides in the G1b series, with the highest affinity for the trisialoganglioside GT1b nih.gov.
The ganglioside binding site is located in the Hcc subdomain nih.gov. A conserved ganglioside binding motif, SxWY, has been proposed and is found in BoNT/G nih.govrcsb.org. While this motif has a conserved structure compared to BoNT/A and BoNT/B, structural differences in the ganglioside binding cleft of BoNT/G, particularly the absence of features interacting with the hydrophilic face of the ganglioside on the opposite side of the motif, may significantly reduce its affinity for gangliosides compared to other serotypes nih.govrcsb.org.
An extended solvent-exposed hydrophobic loop situated between the Syt binding site and the ganglioside binding cleft in BoNT/G may act as a third membrane association and binding element, contributing to high-affinity binding to the neuronal membrane nih.govrcsb.org.
Lipid-Binding Loop Architecture and Functionnih.gov
Botulinum neurotoxin serotypes B, DC, and G possess a "lipid-binding loop" located in the HC domain, positioned between the ganglioside and protein receptor binding sites. mdpi.comnih.govnih.gov This exposed hydrophobic loop is a crucial feature that contributes to the high potency of these serotypes. nih.govnih.gov The lipid-binding loop in BoNT/G (residues 1252–1256) is similar to that found in BoNT/B and can directly interact with the cell membrane. mdpi.com This interaction enhances the binding affinity of the toxin to the neuronal membrane. mdpi.com Research indicates that the insertion of this hydrophobic loop into the lipid bilayer helps compensate for the entropic penalty associated with dual-receptor binding, thereby ensuring stable and high-affinity binding at physiological temperatures. nih.govnih.gov Deletion of this loop has been shown to dramatically decrease neurotoxicity. mdpi.com This highlights the lipid-binding loop as an essential component of the tripartite receptor recognition complex involving proteins, gangliosides, and lipids. nih.govnih.gov
Conformational Dynamics and Allosteric Regulation
The intoxication process by botulinum neurotoxins involves a series of conformational changes that facilitate the toxin's entry into the cell and the release of its light chain. These dynamic changes are crucial for the toxin's function.
Structural Changes during Toxin Activation and Translocationnih.govnih.gov
Following binding to its receptors on the neuronal surface, this compound is internalized through receptor-mediated endocytosis. nih.govannualreviews.orgresearchgate.netpnas.org The toxin-receptor complex is then exposed to the acidic environment of the endosome. nih.govannualreviews.orgresearchgate.netpnas.org This low pH triggers significant conformational changes within the toxin molecule. nih.govannualreviews.orgresearchgate.netpnas.orgmdpi.com Specifically, the acidic pH induces a conformational switch in the HN domain, which is believed to be essential for its insertion into the endosomal membrane and the formation of a protein-conducting channel. nih.govannualreviews.orgresearchgate.netpnas.org This channel facilitates the translocation of the light chain from the endosome into the cytosol. nih.govannualreviews.orgresearchgate.netpnas.org While the precise molecular basis of translocation is still being elucidated, the conformational change of the HN domain is widely considered to be key for the passage of the light chain into the cytosol. mdpi.com Studies suggest that the acidic environment and the lipid composition within the synaptic vesicle are believed to initiate conformational changes in the HN. researchgate.net
Inter-domain and Inter-subunit Communications within the Toxin Complexcdc.govresearchgate.net
The botulinum neurotoxin, including serotype G, functions as a modular nanomachine where the different domains (light chain, HN, and HC) and subunits (light chain and heavy chain) exhibit tight interplay. researchgate.net This inter-domain and inter-subunit communication is critical for coordinating the sequential steps of intoxication: receptor binding, internalization, translocation, and catalytic activity. The heavy chain and light chain are linked by a disulfide bond and extensive non-covalent interactions. nih.gov Once inside the cytosol, the reducing environment facilitates the reduction of this disulfide bond, allowing the catalytic light chain to be released and access its SNARE protein substrates. researchgate.netresearchgate.net
The interaction between the heavy and light chains is not merely structural but also involves functional communication. The N-terminus of the HN domain is thought to wrap around the light chain, potentially acting as an intramolecular chaperone that protects the active site and may serve as a pseudosubstrate inhibitor prior to translocation. uniprot.org This suggests a regulatory mechanism where the HN domain influences the light chain's activity before it reaches the cytosol.
Furthermore, the binding of the HC domain to its receptors (gangliosides and protein receptors like synaptotagmin I and II for BoNT/G) nih.govnih.govmdpi.comannualreviews.orguniprot.org on the cell surface initiates the process that leads to internalization and the subsequent conformational changes required for translocation. The specific interactions at the receptor-binding domain effectively signal to the rest of the toxin complex, initiating the cascade of events necessary for intoxication. The crystal structure of the BoNT/G receptor-binding domain provides a framework for examining these binding interactions and understanding the physiological relevance of different synaptotagmin receptor isoforms in vivo. nih.gov While BoNT/B binds both SytI and SytII, BoNT/G has been observed to bind only SytI under certain conditions. nih.gov
The interplay between the domains is also evident during translocation, where the HN domain's conformational change is influenced by the acidic environment of the endosome and potentially by interactions with the light chain itself, ensuring the efficient passage of the catalytic domain into the cytoplasm. This intricate communication and coordination between the domains and subunits underscore the sophisticated molecular design of this compound, enabling its potent neurotoxic activity.
Evolutionary Biology of Botulinum Toxin G
Co-evolution of Toxin Components and Host Interactions
Functional Shifts and Domain Gain in Toxin Evolution
The evolution of botulinum neurotoxins, including serotype G, is understood to have originated from ancestral toxin lineages that likely predated the Clostridium genus and were not initially neurospecific mdpi.comwikipedia.orgh-its.org. These precursors may have been non-neurospecific toxins that cleaved different substrates, potentially non-neuronal SNAREs mdpi.comh-its.org. Comparative genomic and phylogenetic analyses of BoNTs and related toxins found in non-clostridial bacteria, such as Weissella, Enterococcus, and Chryseobacterium, support this hypothesis mdpi.comwikipedia.org.
The unique function of BoNTs, including their neurospecificity and potent paralytic activity, is attributed to the acquisition of specific molecular features through evolutionary processes mdpi.comh-its.org. These features include functional shifts involving all four domains of the toxin and the gain of genes encoding toxin-associated proteins mdpi.comh-its.org. The core structure of a botulinum neurotoxin consists of a light chain (LC) with zinc metalloprotease activity and a heavy chain (HC) responsible for neuronal targeting and translocation frontiersin.orgorpha.netgenecards.org. The HC further comprises a translocation domain (TD) and a receptor-binding domain (RBD), which is divided into N-terminal (HCN) and C-terminal (HCC) subdomains uniselinus.us.
Evolutionary analyses suggest that the genes encoding BoNTs and associated proteins may have evolved from an ancestral collagenase-like gene cluster. Similarities have been identified between the neurotoxin and flagellin (B1172586) genes, which in closely related flagellins encode a collagenase-like domain containing the characteristic HEXXH zinc-protease motif responsible for the neurotoxin's enzymatic activity. This indicates a potential link between clostridial neurotoxins and other clostridial proteolytic toxins. The modular structure of BoNTs, with distinct domains for binding, translocation, and enzymatic activity, is a result of this evolutionary process, likely involving gene duplication, reshuffling, and assembly of neighboring genes.
Evolution of Specific Receptor Binding and Substrate Specificities
A critical aspect of BoNT evolution is the development of specific receptor binding and substrate specificities, which dictates the serotype's target neurons and the particular SNARE protein it cleaves mdpi.comuniselinus.us. BoNTs employ a "double receptor" model for neuronal recognition, typically involving binding to both gangliosides and specific protein receptors on the presynaptic membrane uniselinus.us.
BoNT serotypes have diversified and undergone repeated substrate shifts throughout their evolutionary history mdpi.comwikipedia.orgh-its.org. While some ancestral toxins may have cleaved VAMP2, shifts to SNAP25 specificity have occurred independently at least three times mdpi.comwikipedia.orgh-its.org.
Botulinum toxin G exhibits specificity for vesicle-associated membrane proteins (VAMPs), also known as synaptobrevins, cleaving VAMP1, VAMP2, and VAMP3. Specifically, BoNT/G hydrolyzes the Ala-|-Ala bond between residues 81 and 82 in VAMP2 and likely equivalent sites in VAMP1 and VAMP3.
In terms of receptor binding, BoNT/G, along with BoNT/B and BoNT/D-C, utilizes synaptotagmin (B1177969) I (SYT1) and synaptotagmin II (SYT2) as protein receptors uniselinus.us. BoNT/G binds to the membrane-proximal extra-cytoplasmic region of SYT1 and SYT2, which is transiently exposed during exocytosis. Interestingly, studies have shown that human synaptotagmin II is not an effective receptor for BoNT/G (as well as BoNT/B and D-C) due to a single residue change compared to rodent SYT2 within the toxin binding site, potentially influencing the potency of these serotypes in humans uniselinus.us. The binding of BoNT/G to SYT1 and SYT2 occurs in conjunction with complex polysialylated gangliosides found on neural tissue.
The evolution of the binding domains (HCN and HCC) is evident across BoNTs, with these domains being detectable even in divergent BoNT-like toxins mdpi.com. While the HCC domain, containing receptor-binding sites, shows some homology to domains in other toxins, the evolution of the specific interactions with neuronal receptors like synaptotagmins highlights the refinement of BoNTs for targeting the neuroexocytosis machinery mdpi.comuniselinus.us.
Diversification of Toxin-Associated Proteins and Their Role in Oral Efficacy
Botulinum neurotoxins are often produced as part of large, multiprotein complexes that include neurotoxin-associated proteins (NAPs) hmdb.ca. These NAPs, encoded within the same gene clusters as the bont genes, play crucial roles in the toxin's stability, protection, and absorption, particularly enhancing oral efficacy mdpi.comwikipedia.orgh-its.org.
The genes encoding BoNTs and NAPs are typically located in organized gene clusters, which can be found on the bacterial chromosome, plasmids, or phages, facilitating horizontal gene transfer and contributing to the diversity of BoNT-producing strains hmdb.ca. Two main types of toxin gene clusters exist: the HA cluster and the OrfX cluster. These clusters contain genes for the neurotoxin and a non-toxic non-hemagglutinin (NTNH) protein, which is a paralog of BoNT and evolved through gene duplication and divergence hmdb.camdpi.comh-its.org. NTNH forms a pH-sensitive complex with the neurotoxin, protecting it from the harsh acidic environment and proteolytic degradation in the gastrointestinal tract.
In addition to NTNH, the HA cluster contains genes for hemagglutinin (HA) proteins (HA70, HA17, and HA33), which are involved in the binding and absorption of the toxin across the intestinal epithelium. The OrfX cluster, found in some BoNT serotypes including G, contains genes for OrfX1, OrfX2, OrfX3, and P47, in addition to NTNH and the neurotoxin. Recent research has elucidated the significant role of the OrfX cluster proteins in mediating the drastic increase in oral toxicity of BoNTs. Studies using CRISPR/Cas9 technology to eliminate individual OrfX cluster proteins demonstrated that all four proteins (OrfX1, OrfX2, OrfX3, and P47), along with NTNH, are required for this enhanced neurotoxicity. OrfX2, in particular, acts as a "molecular switch" that, upon activation by host digestive enzymes, forms a complex with the neurotoxin via NTNH. These OrfX/P47 proteins function as a "Trojan horse," enhancing the neurotoxin's activity after oral ingestion.
The diversification of these toxin-associated proteins and their gene clusters highlights the evolutionary pressures that have shaped the ability of Clostridium argentinense and other BoNT-producing bacteria to cause botulism through various routes of exposure, including the oral route.
Immunological Research Perspectives on Botulinum Toxin G
Identification and Characterization of Antigenic Epitopes on BoNT/G and Associated Proteins
Antigenic epitopes are specific regions on a protein that are recognized by antibodies. Identifying and characterizing these epitopes on BoNT/G is essential for understanding the immune response and developing targeted immunotherapies or vaccines.
Research efforts have focused on mapping epitopes on the different domains of the BoNT/G protein, including the light chain (LC), heavy chain N-terminus (HN), and heavy chain C-terminus (HC) researchgate.netnih.gov. Studies utilizing techniques such as yeast display of single-chain variable fragments (scFv) derived from immunized mice have been employed to isolate antibodies that bind to BoNT/G and its domains researchgate.netnih.gov. By using recombinant BoNT/G fragments corresponding to the LC, LC-HN, and HC domains, researchers can determine which part of the toxin different antibodies bind to researchgate.net.
For BoNT/G, studies have identified antibodies that bind to the LC and HC domains researchgate.net. For instance, some antibodies have been shown to bind to the LC of BoNT/G researchgate.net. The HC domain, responsible for receptor binding, is often considered immunodominant for other serotypes, and research on BoNT/G also suggests the importance of this domain in eliciting an immune response nih.gov. The identification of antibodies binding to non-overlapping epitopes across different domains of BoNT/G is crucial for developing potent antibody combinations for therapeutic use researchgate.netnih.gov.
While specific detailed data tables on BoNT/G epitopes were not extensively found in the search results, the methodology described for identifying binding domains provides a framework for such characterization researchgate.net.
Molecular Mechanisms of Neutralizing Antibody Formation (Academic Research Focus, non-clinical)
The formation of neutralizing antibodies against botulinum toxins is a key aspect of the immune response, as these antibodies can prevent the toxin from exerting its paralytic effect nih.govnih.gov. This section focuses on the academic research into the molecular mechanisms underlying this process for BoNT/G, excluding clinical implications.
Neutralizing antibodies typically bind to critical regions of the neurotoxin, interfering with its mechanism of action, which involves binding to neuronal receptors, translocation into the neuron, and cleavage of SNARE proteins researchgate.netbiorxiv.org. Antibodies can neutralize the toxin by blocking its binding to receptors, inhibiting its translocation across the endosomal membrane, or interfering with the enzymatic activity of the light chain within the cytosol researchgate.netplos.org.
Research into the mechanisms of neutralization often involves in vitro assays and in vivo studies using animal models researchgate.netnih.gov. For example, the mouse neutralization assay (MNA) is a standard method for evaluating the potency of neutralizing antibodies nih.govnih.gov. Studies analyze how antibodies or combinations of antibodies affect toxin activity and survival in challenged animals researchgate.netnih.gov.
Role of Neurotoxin Core vs. Complexing Proteins in Immunogenicity
The immunogenicity of botulinum toxin formulations is a critical factor influencing the development of an immune response, including the formation of neutralizing antibodies researchgate.netnih.gov. The core neurotoxin (the ~150 kDa protein) is the component that elicits neutralizing antibodies, which are capable of blocking the toxin's biological activity nih.govnih.gov.
While much of the research on the role of complexing proteins in immunogenicity has focused on BoNT/A due to its widespread clinical use, the principle applies to other serotypes, including BoNT/G, which is also produced as a complex with HAs and NTNH researchgate.net. The specific contribution of BoNT/G complexing proteins to its immunogenicity compared to other serotypes is an area of ongoing research.
Analysis of Antibody Binding Specificity and Neutralization Potential
Analyzing the binding specificity of antibodies to different regions of the BoNT/G protein is crucial for understanding how they neutralize the toxin. Neutralizing antibodies can target various domains, including the light chain (LC), which contains the catalytic domain, and the heavy chain (HC), which is involved in neuronal binding and translocation nih.govresearchgate.netplos.org.
Antibodies that bind to the receptor-binding domain (HC) can prevent the toxin from attaching to its receptors on the neuronal surface, thereby blocking entry into the cell researchgate.netbiorxiv.org. For BoNT/G, the HC domain binds to synaptotagmin (B1177969) I and II, as well as polysialogangliosides on the neuronal membrane nih.govbiorxiv.orgnih.gov. Antibodies targeting these binding sites can effectively neutralize the toxin researchgate.net.
Antibodies that bind to the translocation domain (HN) can interfere with the process by which the light chain enters the host cell cytoplasm from the endosome researchgate.netplos.org. Antibodies targeting the light chain (LC) can potentially inhibit its enzymatic activity within the cytosol, preventing the cleavage of SNARE proteins required for neurotransmitter release researchgate.netplos.org. Research has shown that antibodies specific for the LC can neutralize toxin activity, potentially by retaining the LC within endosomes plos.org.
Studies on BoNT/G have involved generating monoclonal antibodies (mAbs) and characterizing their binding to different domains of the toxin researchgate.netnih.gov. By testing the ability of these antibodies, individually or in combination, to neutralize BoNT/G toxicity in in vivo models, researchers can assess their neutralization potential researchgate.netnih.govnih.gov. Combinations of antibodies binding to non-overlapping epitopes on different domains of the toxin have often shown synergistic neutralization effects, highlighting the importance of targeting multiple steps in the intoxication process nih.govresearchgate.netbiorxiv.org.
Research on BoNT/G has led to the identification of mAbs that bind to both the LC and HC domains, and combinations of these antibodies have demonstrated potent neutralization activity in mouse models researchgate.netnih.govnih.gov.
Advanced Research Methodologies and Experimental Models for Botulinum Toxin G
Structural Determination Techniques
Determining the three-dimensional structure of Botulinum toxin G and its components is fundamental to understanding its mechanism of action and identifying potential targets for therapeutic intervention. X-ray crystallography and cryo-electron microscopy are key techniques utilized for this purpose.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays through a protein crystal, a pattern is produced that can be analyzed to reconstruct the molecule's 3D structure. This method has been extensively applied to study Botulinum neurotoxins, including components of BoNT/G.
The structure of the receptor-binding domain of BoNT serotype G (Hc/G), specifically residues 868-1297, has been determined at a resolution of 1.9 Å using X-ray crystallography. uni.lu This structural analysis revealed that the Hc/G domain is divided into two subdomains: the N-terminal subdomain (Hcn, residues 868-1073) and the C-terminal subdomain (Hcc, residues 1089-1297). uni.lu The Hcn subdomain features a jelly roll barrel fold, while the Hcc subdomain contains a β-trefoil motif and houses the binding sites for gangliosides and protein receptors. uni.lu
Comparative structural studies using X-ray crystallography have shown that the Hc/G structure aligns closely with the receptor-binding domain of BoNT/B (Hc/B), with a root mean square deviation (RMSD) of 1.2 Å over 393 amino acids. uni.lu The sequence identity between Hc/G and Hc/B is 49%. uni.lu A comparison with Hc/A reveals an RMSD of 1.4 Å over 388 residues. uni.lu While the ganglioside binding motif (SxWY) in Hc/G has a conserved structure compared to BoNT/A and BoNT/B, there are differences in the interactions with the hydrophilic face of the ganglioside within the binding cleft. uni.lu Another crystal structure of the BoNT/G HCR was determined by a different group using a different crystal form, aligning with an r.m.s.d. of 0.44 Å and showing differences in the positions of some surface loops. guidetopharmacology.org
The crystal structure of the catalytic light chain (LC) of Clostridium botulinum neurotoxin type G (BoNT/G-LC) has also been determined at 2.35 Å resolution. nih.gov This structure revealed a C-terminal beta-sheet unique to BoNT/G-LC, which is critical for LC oligomerization. nih.gov Comparisons with other LC structures highlight serotype-specific differences potentially involved in substrate recognition. nih.gov Structural and sequence analyses of BoNT/G-LC have also identified a potential exosite that recognizes a SNARE recognition motif of VAMP. nih.gov
Data from X-ray crystallography studies provide detailed insights into the molecular architecture of BoNT/G components:
Biochemical and Biophysical Characterization Assays
Mass Spectrometry-Based Endopeptidase Assays (Endopep-MS) for Enzymatic Activity and Serotype Differentiation
The Endopep-MS method is a mass spectrometry-based assay that detects and differentiates Botulinum neurotoxin serotypes, including BoNT/G, based on their unique enzymatic activity. citeab.com, uniprot.org, uniprot.org This method utilizes synthetic peptide substrates that mimic the toxin's natural protein targets, such as VAMP (also known as synaptobrevin) for BoNT/G. citeab.com, uniprot.org, ulisboa.pt, cgl.org.cn
The principle involves incubating the toxin with the specific peptide substrate. BoNT/G, as a zinc endopeptidase, cleaves the '81-Ala-|-Ala-82' bond of VAMP2 and likely equivalent sites in VAMP1 and VAMP3. cgl.org.cn The resulting cleavage products have distinct masses that are detected and analyzed using mass spectrometry, typically matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or electrospray mass spectrometry. citeab.com, uniprot.org, nih.gov Because each BoNT serotype cleaves a specific substrate at a unique location, the mass of the cleavage products allows for simultaneous detection and differentiation of the serotype present in a sample. uniprot.org, uniprot.org, nih.gov
Endopep-MS has been reported as a rapid, sensitive, and convenient method for detecting and differentiating all known BoNT serotypes (A-G). nih.gov, uniprot.org It has been successfully applied to various matrices, including buffer, milk, meat extract, and serum. uniprot.org, uniprot.org The method can be quantitative, although it is typically used in a qualitative mode for diagnostic purposes. uniprot.org The sensitivity of Endopep-MS varies depending on the matrix and serotype, with diagnostic sensitivity generally ranging from 0.1 mLD50 to 1 mLD50 at or above the 95% confidence interval, which can be below the limit of detection of the mouse bioassay. uniprot.org
The Endopep-MS method, by directly measuring the enzymatic activity and identifying serotype-specific cleavage products, provides a functional assay for active BoNT/G.
Enzyme-Linked Immunosorbent Assays (ELISA) for Toxin Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the detection and quantification of proteins, including Botulinum neurotoxins. This technique relies on the specific binding of antibodies to the target toxin. Serotype-specific antibodies are crucial for differentiating between the different BoNT types, including BoNT/G. rcsb.org, avantiresearch.com, nih.gov
ELISA methods for BoNT detection typically involve capturing the toxin using a specific antibody immobilized on a solid surface, followed by detection with a labeled antibody. nih.gov The use of serotype-specific antibodies allows for the identification of the particular BoNT serotype present in a sample. rcsb.org ELISA is considered a rapid, sensitive, and reproducible method for detecting BoNT proteins in various sample types. avantiresearch.com
While ELISA can detect both active and inactive forms of the toxin, variations like Endopep-ELISA combine immunocapture with the detection of enzymatic activity using antibodies specific to neo-epitopes generated by substrate cleavage. avantiresearch.com, nih.gov The detection limits for standard ELISA methods for various BoNT serotypes (A, B, E, F) have been reported in the picogram per milliliter range. nih.gov, nih.gov Although specific detailed sensitivity data for BoNT/G detection by standard ELISA were not prominently featured in the provided results, the general principle of using serotype-specific antibodies makes ELISA a relevant technique for BoNT/G detection if appropriate antibodies are available.
Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics and affinity between molecules in real-time. This method is valuable for studying the interactions between this compound and its neuronal receptors, providing quantitative data on binding strength and rates.
BoNT/G targets peripheral neurons by binding to receptors at the neuromuscular junction through a dual-receptor mechanism involving both gangliosides and protein receptors. guidetopharmacology.org, For BoNT/G, the protein receptors are Synaptotagmin (B1177969) I (SytI) and Synaptotagmin II (SytII), homologous synaptic vesicle proteins. guidetopharmacology.org,, cgl.org.cn BoNT/G also binds to ganglioside GT1b. guidetopharmacology.org,
SPR has been employed to characterize the binding interactions of BoNTs with their receptors. Studies on BoNT/B and BoNT/G have shown that both serotypes bind the luminal domains of SytI and SytII. guidetopharmacology.org, While BoNT/B binding to SytII can occur independently of ganglioside, its binding to SytI requires ganglioside. guidetopharmacology.org, In contrast, BoNT/G binds SytI and SytII in a ganglioside-independent manner. guidetopharmacology.org, This difference in ganglioside requirement is thought to relate to the affinity of the BoNT-protein receptor interaction. guidetopharmacology.org,
SPR measurements have specifically investigated the binding kinetics and affinity of the recombinant receptor-binding domains (Hc) of BoNT/B, DC, and G to Syt-II and to nanodiscs containing receptors. These studies revealed that a hydrophobic loop within the Hc domain, particularly pronounced in BoNT/B, DC, and G, is a critical component for their high-affinity binding, facilitating interaction with the lipid membrane in addition to protein and ganglioside receptors. Binding to nanodisc-embedded receptors and toxicity were significantly reduced in BoNT mutants lacking residues in this Hc loop. SPR experiments indicated that insertion of the Hc loop into the lipid bilayer compensates for the entropic penalty associated with dual-receptor binding.
SPR studies, therefore, provide crucial insights into the complex tripartite interactions involving BoNT/G, protein receptors (SytI/II), gangliosides (GT1b), and the lipid membrane, which collectively contribute to the toxin's high-affinity binding to neuronal surfaces.
Data from SPR studies on BoNT/B, DC, and G binding to Syt-II and receptor-containing nanodiscs highlight the importance of the Hc loop:
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques are crucial for understanding the diversity, evolution, and characteristics of Clostridium strains that produce botulinum neurotoxin G. These methods enable the detection of bont/G genes, the typing of bacterial strains, and the study of the genetic basis for toxin production and activity.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Detection and Phylogeny
Real-Time Polymerase Chain Reaction (RT-PCR) is a sensitive and rapid method used for the detection of bont genes, including bont/G. frontiersin.orgnih.gov This technique allows for the rapid screening of clinical, environmental, and food samples for the presence of toxin-producing clostridia. frontiersin.orgnih.gov The high genetic diversity among and within BoNT serotypes, with nucleotide differences ranging from 24% to 42% among the bont/A-G genes, necessitates the development of serotype-specific PCR assays. frontiersin.orgnih.gov
RT-PCR assays designed to detect bont/G subtypes provide a valuable tool for public health surveillance, outbreak investigation, and research. frontiersin.orgnih.gov These assays can provide presumptive evidence of the presence of BoNT/G-producing strains, which can then be complemented with other methods, such as immunological assays or in vitro enzymatic activity assays, for confirmation. frontiersin.orgnih.gov
RT-PCR can also contribute to phylogenetic studies by providing data on the presence and distribution of bont/G genes in different bacterial isolates. While not providing the detailed genetic information of sequencing, the detection of specific bont/G gene variants by RT-PCR can support phylogenetic analyses based on other genetic markers.
Amplified Fragment Length Polymorphism (AFLP) Analysis for Strain Typing
Amplified Fragment Length Polymorphism (AFLP) analysis is a molecular fingerprinting technique used for strain typing of Clostridium botulinum and other clostridial species. nih.govpan.plnih.govasm.orgresearchgate.net This method is based on the digestion of genomic DNA with restriction enzymes, followed by ligation of adaptors and selective amplification of the resulting fragments. pan.plresearchgate.net AFLP generates a unique pattern of DNA fragments for each strain, which can be used to assess genetic diversity and relatedness among isolates. researchgate.net
AFLP analysis has been applied to collections of C. botulinum strains, including those producing BoNT/G, to examine their genetic diversity. nih.govresearchgate.net Studies using AFLP have shown that C. botulinum strains, including those of serotype G, exhibit significant genetic diversity. nih.govresearchgate.net For instance, an AFLP-based dendrogram of C. botulinum strains representing the seven serotypes showed that the seven BoNT/G strains in the study clustered together, indicating genetic similarity among these isolates despite originating from different sources (Argentinean soil and human autopsy specimens from Switzerland). nih.gov
AFLP analysis provides a high degree of discrimination among strains and can be used for epidemiological investigations and forensic microbiology to trace the source of botulism outbreaks. nih.govasm.org
Gene Sequencing and Comparative Genomics
Gene sequencing and comparative genomics are powerful approaches for a comprehensive understanding of the genetic makeup of BoNT/G-producing strains, the characteristics of the bont/G gene, and the evolutionary history of these bacteria. biorxiv.orgnih.govnih.govoup.com Sequencing the bont/G gene provides detailed information about its nucleotide sequence, allowing for the identification of different subtypes and variants. frontiersin.orgnih.gov
Comparative genomic analyses involve the comparison of entire genome sequences from different Clostridium strains. nih.govnih.govoup.commdpi.com This allows researchers to study the genetic diversity within BoNT/G-producing strains, compare their genomes to those of other Clostridium species, and investigate the location and genetic context of the bont/G gene. nih.govnih.govmdpi.comfrontiersin.org
Studies have revealed that the bont/G gene is often located on the chromosome in Clostridium argentinense (formerly C. botulinum Group IV), the species typically associated with BoNT/G production. nih.govnih.govfrontiersin.org Comparative genomics has illustrated the phylogenetic diversity within the groups of clostridia that produce BoNTs and the diversity of genomic backgrounds that can harbor bont genes. nih.gov
Whole-genome sequencing provides the highest resolution for strain typing and allows for detailed phylogenetic analysis based on single nucleotide polymorphisms (SNPs) and other genomic variations. nih.govfrontiersin.orgnih.gov This is invaluable for understanding the relationships between different BoNT/G-producing isolates and for tracing the origin of specific strains. frontiersin.orgnih.gov
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a technique used to introduce specific changes into the DNA sequence of the bont/G gene, resulting in amino acid substitutions in the BoNT/G protein. mdpi.comresearchgate.netnih.gov This method is essential for studying the structure-function relationships of BoNT/G, particularly its light chain's enzymatic activity and the heavy chain's binding and translocation properties. mdpi.comresearchgate.net
By altering specific amino acid residues in the BoNT/G light chain, researchers can investigate their roles in substrate recognition, binding, and catalysis of SNARE cleavage. nih.gov Similarly, mutagenesis of the heavy chain can provide insights into the residues involved in binding to neuronal receptors, such as synaptotagmin I and II, which are targets for BoNT/G binding. mdpi.comnih.gov
Mutagenesis studies have been applied to other BoNT serotypes to identify active-site residues in the light chain and to modify binding specificity or improve catalytic activity. mdpi.comresearchgate.netnih.gov While specific detailed examples of site-directed mutagenesis applied solely to BoNT/G for structure-function studies were not extensively detailed in the search results, the technique is a standard tool in botulinum toxin research and would be applicable to BoNT/G to understand the molecular basis of its specific activity and interactions. mdpi.comresearchgate.net
In Vitro Cellular Models for Toxin Activity and Entry Studies
In vitro cellular models provide a valuable platform for studying the complete mechanism of botulinum toxin activity, including binding, internalization, translocation, and SNARE cleavage, in a more biologically relevant context than cell-free assays. mdpi.comfrontiersin.orgasm.org These models often utilize neuronal cell cultures, which recapitulate key aspects of the neuronal environment targeted by BoNTs. mdpi.comfrontiersin.org
Neuronal cell lines or primary neuronal cultures can be exposed to BoNT/G, and the effects on SNARE cleavage and neurotransmitter release can be monitored. biomolther.orgmdpi.comfrontiersin.org Techniques such as Western blot, ELISA, or immunofluorescence can be used to detect the cleavage of the BoNT/G substrate, VAMP-2, within the intoxicated cells. biomolther.orgmdpi.com Measuring the inhibition of neurotransmitter release is another important endpoint in these cellular assays. biomolther.orgmdpi.com
While many studies on in vitro cellular models focus on more common serotypes like BoNT/A, the principles and techniques are applicable to BoNT/G. plos.orgmdpi.comfrontiersin.orgasm.org These models are crucial for assessing the biological activity of the holotoxin, which requires all steps of the intoxication process to be functional. frontiersin.org They can also be used to evaluate potential inhibitors of toxin activity or to study the mechanisms of toxin entry and translocation. mdpi.comfrontiersin.org
Cell-based assays using neuronal cells have been recognized for their potential to replace or reduce the reliance on the mouse bioassay for potency testing of BoNT products and for identifying inhibitors. mdpi.com However, challenges such as batch-to-batch variability in cell cultures still exist. mdpi.com
Data from in vitro cellular models for BoNT/G would typically involve dose-response curves showing the extent of VAMP-2 cleavage or inhibition of neurotransmitter release at different toxin concentrations and incubation times. While specific detailed data for BoNT/G in these models were not prominently featured in the general searches, the methodology is established for BoNTs and would be applied in dedicated studies on BoNT/G.
Neuronal Cell Culture Systems
Neuronal cell culture systems are fundamental tools for studying the cellular effects of botulinum neurotoxins, including BoNT/G. These in vitro models allow researchers to investigate various stages of toxin activity, such as membrane receptor binding, toxin uptake, translocation, and intracellular substrate cleavage in a controlled environment. mdpi.commetu.edu.tr
Different types of neuronal cell cultures are utilized, ranging from immortalized cell lines to primary neurons and stem cell-derived neurons. mdpi.commetu.edu.tr Stem cell-derived neurons, such as mouse embryonic stem cell-derived neurons (mESN), have shown high sensitivity to BoNT intoxication and represent a physiologically relevant model for studying toxin-neuron interactions and synaptic responses. mdpi.comfrontiersin.orgfrontiersin.org Assays using these systems can measure the impact of BoNT/G on neuronal activity, including the reduction or elimination of synaptical driven network responses, often monitored using techniques like multi-electrode arrays (MEAs). mdpi.comfrontiersin.org
Quantifying toxin activity in cell-based assays can involve determining the cleavage of SNARE proteins, the intracellular targets of BoNTs, through methods like ELISA or Western blotting of cell lysates. metu.edu.trnih.gov Immunofluorescence methods using cleavage-specific antibodies can also be used to determine toxin activity in live cells. metu.edu.trnih.gov
Liposome or Nanodisc Systems for Membrane Interactions
Understanding the interaction of this compound with neuronal membranes is crucial for elucidating its entry mechanism. Liposome and nanodisc systems are valuable tools for reconstituting membrane proteins and studying their interactions with toxins in a controlled lipid environment. nih.govnih.govpnas.org
These systems allow for the investigation of the toxin's binding to its receptors embedded within a lipid bilayer, mimicking the neuronal membrane. nih.govnih.gov Studies using nanodisc-embedded receptors have revealed that the high-affinity binding of BoNT/B, DC, and G to neuronal receptors involves ternary interactions with a protein receptor (synaptotagmin), gangliosides, and lipids. nih.govrki.de
Specifically for BoNT/G, research utilizing nanodisc systems and biolayer interferometry assays has explored the role of the lipid-binding loop (LBL) in its interaction with lipid membranes. While some studies indicated that the HC/G domain showed only low levels of direct binding to receptor-free lipid membranes compared to other serotypes like HC/DC and HC/C, these systems are instrumental in characterizing the contribution of specific structural features like the LBL to membrane binding. nih.gov Data from these experiments can provide insights into the binding kinetics and the critical residues involved in the lipid interaction. nih.govnih.gov
Data from studies on membrane interactions can be presented in tables showing binding affinities (e.g., KD values) of BoNT/G or its relevant domains to liposomes or nanodiscs with varying lipid and receptor compositions.
In Silico Modeling and Bioinformatics
Computational approaches and bioinformatics play a significant role in complementing experimental studies of this compound, providing insights into its structure, function, and evolution.
Protein Sequence Analysis and Homology Modeling
Protein sequence analysis is a fundamental step in understanding the characteristics of this compound and its relationship to other BoNT serotypes. In-depth comparisons of protein sequences can reveal similarities and differences, providing clues about conserved functional domains and variable regions. nih.govresearchgate.net Studies have shown that BoNT/G shares the most sequence similarity with the BoNT/B serotype. nih.govresearchgate.net
Homology modeling utilizes the known three-dimensional structures of related proteins (templates) to predict the structure of a target protein, such as BoNT/G, when its experimental structure is not available or for studying different conformational states. biorxiv.orgbiorxiv.orgpasteur.fr This approach allows for the generation of structural models of BoNT/G domains, such as the light chain (LC) and heavy chain (HC), based on templates from other BoNT serotypes or related toxins like tetanus toxin. biorxiv.org These models can then be used to analyze the structural correspondence of different domains and identify key motifs important for neurotoxin activity. biorxiv.org
Protein sequence analysis also contributes to the classification of BoNT subtypes, which are defined based on a percentage difference in amino acid sequences. mdpi.com Although no subtypes have been reported specifically for serotype G in some analyses, sequence comparisons are crucial for understanding the diversity within the BoNT family. mdpi.com
Computational Surface Analysis for Binding Site Prediction
Computational surface analysis techniques are employed to predict potential binding sites on the surface of this compound, particularly in the receptor-binding domain (HCC). These methods analyze the electrostatic and hydrophobic properties of the protein surface to identify regions likely to interact with cellular receptors like gangliosides and protein receptors (e.g., synaptotagmins). pnas.orgpnas.orgresearchgate.net
By examining the surface characteristics, computational tools can highlight potential pockets or areas that could accommodate binding partners. For BoNT/B and BoNT/G, computational analyses have been used to predict potential synaptotagmin binding sites on the HCC domain. pnas.orgpnas.orgresearchgate.net These predictions can then guide experimental studies, such as site-directed mutagenesis, to validate the identified binding sites and understand their role in toxin binding and toxicity. pnas.orgpnas.org Computational surface analysis can display the electrostatic Connolly surface, highlighting hydrophilic, hydrophobic, and neutral areas, and identify potential interaction points using algorithms like SuperStar and Site Finder. pnas.orgresearchgate.net
Phylogenetic Reconstruction and Evolutionary Trajectory Analysis
Phylogenetic reconstruction and evolutionary trajectory analysis are used to understand the evolutionary history of this compound in relation to other BoNT serotypes and related toxins. These analyses, often based on the comparison of neurotoxin gene or protein sequences, help to establish the relationships between different toxin types and trace their evolutionary pathways. mdpi.commdpi.comslu.sebiorxiv.orgnih.gov
Phylogenetic trees constructed from BoNT sequences reveal the evolutionary relationships among serotypes. Analyses have indicated that BoNT/G is phenetically related to the other six serotypes of C. botulinum. nih.govresearchgate.net Some phylogenetic analyses based on protein sequences have suggested a close relationship among neurotoxins F, G, and B. mdpi.com
Studies examining the genomes of Clostridium species and other bacteria have identified homologs of BoNTs, providing insights into the potential origins and diversification of these toxins. biorxiv.orgnih.gov Phylogenetic analysis of these homologs suggests that BoNTs may have evolved from a precursor family of BoNT-like toxins found in non-clostridial bacteria. nih.gov The presence of bont genes on mobile genetic elements also suggests horizontal gene transfer events have influenced the evolution and distribution of toxin types, including potentially BoNT/G. slu.sebiorxiv.orgosti.gov
Evolutionary trajectory analysis can explore how specific molecular features and functional shifts have contributed to the unique properties of different BoNT serotypes, including BoNT/G. nih.gov
Comparative Analysis of Botulinum Toxin G with Other Serotypes
Comparison of Molecular Structures and Domains
All BoNT serotypes are synthesized as single polypeptide chains of approximately 150 kDa. medscape.comnih.govpnas.orgresearchgate.net This single chain is then proteolytically cleaved into a dichain molecule consisting of a heavy chain (HC, ~100 kDa) and a light chain (LC, ~50 kDa), linked by a single disulfide bond. medscape.comnih.govpnas.orgresearchgate.netwikipedia.orgdiagnostykalaboratoryjna.euresearchgate.net The heavy chain is further divided into two functional domains: the N-terminal translocation domain (Hcn or HN) and the C-terminal receptor-binding domain (Hcc or RBD). medscape.compnas.orgresearchgate.netmdpi.comuniprot.orgnih.govnih.gov The light chain contains the catalytic metalloprotease domain responsible for cleaving SNARE proteins. medscape.compnas.orgresearchgate.netuniprot.org
Divergence in Receptor Binding and Entry Pathways
BoNTs target neurons through a dual-receptor mechanism involving interactions with both gangliosides and specific protein receptors on the presynaptic membrane. nih.govnih.govmdpi.com This dual-binding strategy contributes to the high affinity and specificity of BoNTs for nerve terminals. mdpi.comescholarship.org However, the specific protein receptors and the dependence on gangliosides vary among serotypes. nih.govescholarship.org
Distinct Protein Receptor Preferences
BoNT/G, along with BoNT/B and the mosaic toxin BoNT/DC, primarily utilizes synaptotagmin (B1177969) (Syt) isoforms as protein receptors. pnas.orgmdpi.comuniprot.orgnih.govmdpi.comescholarship.orgresearchgate.netnih.gov Specifically, BoNT/G binds to the luminal domains of Synaptotagmin I (SytI) and Synaptotagmin II (SytII), which are homologous synaptic vesicle proteins. nih.govescholarship.org Studies indicate that BoNT/G binds SytI, while BoNT/B can bind both SytI and SytII, although under certain conditions, BoNT/B binds both Syt isoforms, but BoNT/G only binds SytI. nih.gov In contrast, BoNT/A, BoNT/E, and BoNT/F primarily bind to synaptic vesicle glycoprotein (B1211001) 2 (SV2) isoforms (SV2A, SV2B, and SV2C). mdpi.commdpi.comescholarship.orgresearchgate.netnih.govembopress.org BoNT/D also binds to SV2 isoforms. mdpi.com Tetanus toxin, another clostridial neurotoxin, binds to SV2 as well. nih.govembopress.org The binding affinity for different SV2 isoforms varies among the serotypes that utilize SV2 as a receptor. escholarship.org
| BoNT Serotype | Primary Protein Receptor(s) |
| A | SV2 (SV2C > SV2A > SV2B) mdpi.comescholarship.org |
| B | Synaptotagmin (SytII > SytI) mdpi.comescholarship.org |
| C | Syntaxin (B1175090), SNAP-25 (dual specificity) plos.orgacs.orgnih.gov |
| D | SV2 isoforms, Synaptotagmin (for mosaic DC) mdpi.comescholarship.orgnih.gov |
| E | SV2 (SV2A > SV2B, does not bind SV2C) mdpi.comescholarship.org |
| F | SV2 isoforms mdpi.comescholarship.org |
| G | Synaptotagmin (SytI and SytII, with conditions where only SytI binding is observed) mdpi.comnih.govescholarship.org |
Differences in Ganglioside Dependence for Binding
Gangliosides, particularly polysialylated gangliosides like GT1b and GD1a, are important for the initial capture and enrichment of BoNTs on the presynaptic membrane. nih.govnih.govescholarship.orgscielo.br While most BoNTs interact with gangliosides, the degree of dependence and the specific binding sites can differ. escholarship.orgnih.govmdpi.combiorxiv.org BoNT/G has been reported to interact with both Syt and gangliosides, and its interaction with Syt can occur independent of ganglioside presence. mdpi.com However, BoNT/G does bind ganglioside GT1b. nih.gov This is in contrast to BoNT/B, which requires ganglioside to bind SytI effectively, although it can bind SytII independently of gangliosides. nih.gov BoNT/A's binding to SV2C is similar to BoNT/E's binding to SV2C in being pH-dependent, unlike the pH-independent binding between BoNT/B and synaptotagmin. researchgate.net Some serotypes, like BoNT/C and BoNT/D, have been shown to possess unique ganglioside binding mechanisms or lack components of the conserved ganglioside binding pocket found in other serotypes. nih.gov
Differences in Proteolytic Substrate Specificity for SNARE Proteins
The neurotoxic effect of BoNTs stems from the proteolytic activity of their light chain, which cleaves specific proteins of the soluble N-ethylmaleimide-sensitive factor activating protein receptor (SNARE) complex. medscape.comnih.govresearchgate.netwikipedia.orgdiagnostykalaboratoryjna.euplos.orgsweathelp.org The SNARE complex, composed of VAMP/synaptobrevin, SNAP-25, and syntaxin, is crucial for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. medscape.comnih.gov Each BoNT serotype exhibits a distinct substrate specificity within the SNARE proteins. medscape.comwikipedia.orgmdpi.commdpi.complos.orgacs.orgnih.govsweathelp.orgnih.gov
BoNT/G specifically cleaves VAMP/synaptobrevin. diagnostykalaboratoryjna.euuniprot.orgmdpi.comnih.govsweathelp.org It hydrolyzes the Ala-Ala peptide bond between residues 81 and 82 in VAMP2, and likely equivalent sites in VAMP1 and VAMP3. uniprot.org This is a shared substrate with BoNT/B, BoNT/D, and BoNT/F, all of which cleave VAMP at single, but distinct, peptide bonds. medscape.commdpi.comnih.govsweathelp.org In contrast, BoNT/A and BoNT/E cleave SNAP-25. medscape.commdpi.complos.orgnih.govsweathelp.org BoNT/A cleaves SNAP-25 at a single site near the C-terminus, while BoNT/E cleaves it at a different site. medscape.comnih.govsweathelp.org BoNT/C is unique among the serotypes as it exhibits dual substrate specificity, cleaving both SNAP-25 and syntaxin. plos.orgacs.orgnih.gov The stringent substrate specificity of BoNTs is attributed not only to the active site but also to the recognition of exosites on the substrate proteins. nih.govplos.org
| BoNT Serotype | SNARE Protein Substrate(s) | Cleavage Site(s) (Example for VAMP2 or SNAP-25) |
| A | SNAP-25 medscape.commdpi.complos.orgnih.govsweathelp.org | Cleaves SNAP-25 at Arg198-Ala199. acs.org |
| B | VAMP/Synaptobrevin medscape.commdpi.comnih.govsweathelp.org | Cleaves VAMP at Gln76-Phe77. sweathelp.org |
| C | SNAP-25 and Syntaxin plos.orgacs.orgnih.gov | Cleaves SNAP-25 at Arg198-Ala199 and syntaxin at Lys253-Ala254. acs.org |
| D | VAMP/Synaptobrevin medscape.commdpi.comnih.govsweathelp.org | Cleaves VAMP at Lys59-Leu60. sweathelp.org |
| E | SNAP-25 medscape.commdpi.complos.orgnih.govsweathelp.org | Cleaves SNAP-25 at Arg180-Ile181. sweathelp.org |
| F | VAMP/Synaptobrevin medscape.commdpi.comnih.govsweathelp.org | Cleaves VAMP at Leu72-Phe73 (BoNT/F1) or Leu54-Glu55 (BoNT/F5). sweathelp.orgnih.govmdpi.com |
| G | VAMP/Synaptobrevin diagnostykalaboratoryjna.euuniprot.orgmdpi.comnih.govsweathelp.org | Cleaves VAMP at Ala81-Ala82. uniprot.org |
Distinct Contributions of Associated Proteins to Toxin Function and Efficacy
In their naturally occurring forms, BoNTs are often found in complexes with non-toxic neurotoxin-associated proteins (NAPs). mdpi.comnih.govmdpi.comnih.govnih.gov These complexes, known as progenitor toxin complexes (PTCs), can be large, consisting of the neurotoxin and several NAPs, including hemagglutinins (HAs) and non-hemagglutinin proteins (NAPs or NTNH). mdpi.comnih.govmdpi.comnih.gov
The NAPs play crucial roles in the stability and oral toxicity of the neurotoxin. nih.govmdpi.comnih.govnih.gov In foodborne botulism, PTCs protect the neurotoxin from the harsh acidic environment and proteolytic degradation in the gastrointestinal tract, facilitating its absorption across the intestinal epithelium. nih.govmdpi.comnih.gov The composition of NAPs can vary among BoNT serotypes and even within subtypes. mdpi.comnih.gov For example, some serotypes or subtypes have gene clusters encoding hemagglutinin proteins, while others have clusters encoding OrfX proteins. mdpi.comnih.gov While hemagglutinins are known to interact with E-cadherin, OrfX proteins bind to phosphatidylinositol, suggesting different roles in cellular interactions. mdpi.com
The presence of complexing proteins has been debated regarding their influence on neurotoxin diffusion and immunogenicity. While some studies suggest that NAPs might limit diffusion or enhance stability, comparisons with toxin preparations lacking NAPs indicate that they may not significantly affect diffusion or storage stability. nih.govnih.gov However, complexing proteins may contribute to the development of neutralizing antibodies against the neurotoxin, potentially leading to treatment failure in clinical applications. nih.govnih.gov The specific set of associated proteins and their precise contributions to the function and efficacy of BoNT/G in comparison to other serotypes is an area of ongoing research.
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting and quantifying botulinum toxin G in laboratory settings?
- Methodological Answer : Detection relies on a combination of in vitro and in vivo assays. The mouse bioassay remains the gold standard for quantifying toxin activity, where serial dilutions of samples are injected into mice to observe paralysis and lethality . For rapid screening, enzyme-linked immunosorbent assays (ELISAs) targeting the toxin’s heavy chain or light chain subunits are used, though cross-reactivity with other serotypes (e.g., type C or D) requires validation via mass spectrometry (e.g., MALDI-TOF) to confirm serotype specificity . Advanced molecular techniques like PCR amplification of the bont/G gene can also verify toxin presence in bacterial isolates.
Q. How does this compound differ pharmacologically from other botulinum neurotoxins (e.g., types A, B)?
- Methodological Answer : Unlike types A and B, which target SNAP-25 and VAMP/synaptobrevin, respectively, this compound cleaves synaptobrevin (VAMP) at a distinct site (Ala81-Ala82) . This specificity requires tailored in vitro models, such as differentiated neuronal cell lines expressing human VAMP isoforms, to study its kinetics. Additionally, toxin G exhibits lower binding affinity to neuronal membranes compared to type A, necessitating higher doses in preclinical studies to achieve similar neuromuscular blockade effects .
Q. What experimental models are most suitable for studying the cellular uptake of this compound?
- Methodological Answer : Primary motor neuron cultures or human-induced pluripotent stem cell (iPSC)-derived neurons are optimal for tracing toxin internalization and retrograde transport. Fluorescently labeled toxin G (e.g., Alexa Fluor conjugates) allows real-time visualization via confocal microscopy. For in vivo studies, murine diaphragm preparations or chick embryo models provide functional readouts of paralysis onset and duration .
Advanced Research Questions
Q. How can researchers address contradictions in potency data between in vitro and in vivo studies of this compound?
- Methodological Answer : Discrepancies often arise from differences in toxin stability, receptor density, or assay sensitivity. To resolve this:
- Standardize in vitro assays using human-derived neuronal cells (e.g., SH-SY5Y cells) and compare results with in vivo murine LD50 data.
- Incorporate protease inhibitors in in vitro buffers to prevent toxin degradation during prolonged experiments.
- Validate findings with orthogonal methods, such as electrophysiological measurements of neurotransmitter release in ex vivo nerve-muscle preparations .
Q. What are the critical considerations for designing longitudinal studies on this compound’s long-term effects in therapeutic applications?
- Methodological Answer : Longitudinal studies must account for:
- Immune response : Monitor neutralizing antibody development via immunoprecipitation assays, as repeated exposure may reduce efficacy .
- Dose escalation protocols : Use adaptive trial designs (e.g., Bayesian methods) to optimize dosing intervals while minimizing adverse effects.
- Functional endpoints : Include quantitative measures like electromyography (EMG) for neuromuscular activity and patient-reported outcomes (PROs) for quality of life .
Q. What strategies are recommended for isolating and purifying this compound with high specificity?
- Methodological Answer : Purification involves:
- Chromatography : Sequential anion-exchange and size-exclusion chromatography to separate toxin G from bacterial lysate contaminants.
- Affinity tagging : Recombinant expression of toxin G with His-tags for immobilized metal affinity chromatography (IMAC), followed by tag cleavage .
- Validation : Confirm purity via SDS-PAGE, Western blotting with serotype-specific antibodies, and functional assays (e.g., ex vivo mouse phrenic nerve-hemidiaphragm preparations) .
Q. How should researchers design studies to evaluate the potential dual therapeutic and biosecurity risks of this compound?
- Methodological Answer : Utilize a risk-benefit framework:
- Therapeutic potential : Focus on niche applications where toxin G’s unique VAMP cleavage site offers advantages (e.g., resistant spasticity cases).
- Biosafety protocols : Implement BSL-3 containment for toxin production and inactivation methods (e.g., autoclaving at 121°C for 30 minutes) to mitigate accidental exposure .
- Dual-use governance : Collaborate with ethics committees to align research with the Biological Weapons Convention (BWC) guidelines .
Data Analysis and Reporting
Q. What statistical approaches are robust for meta-analyses of this compound clinical trials with heterogeneous outcomes?
- Methodological Answer : Use random-effects models to account for variability in study designs (e.g., dosing regimens, patient populations). Stratify analyses by:
- Subgroups : Age, prior toxin exposure, or comorbidities.
- Outcome measures : Objective (e.g., EMG amplitude) vs. subjective (e.g., pain scales).
Sensitivity analyses should exclude low-quality studies (e.g., those lacking blinding) to assess bias .
Q. How can researchers optimize in silico models to predict this compound’s receptor-binding domains?
- Methodological Answer : Combine homology modeling (using structures of homologous toxins like type D) with molecular dynamics simulations to map receptor interactions. Validate predictions via site-directed mutagenesis of putative binding residues (e.g., HCNT motif) and surface plasmon resonance (SPR) to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
